PEG16 Linker Length Reduces ADC Hydrophobicity and Aggregate Formation Compared to Shorter PEGn Linkers
The PEG16 linker provides intermediate hydrophilicity that reduces conjugate aggregation relative to shorter PEG4 and PEG8 analogs, a key quality attribute for high-DAR ADC development. In comparative studies of pendant-type PEG linkers in DAR8 ADCs, increasing PEG chain length from 4 to 12 EO units progressively decreased conjugate hydrophobicity as measured by HIC analysis [1]. While the study directly compared PEG4, PEG8, and PEG12, the observed trend is class-level extrapolated to PEG16, which would be expected to exhibit hydrophobicity intermediate between PEG12 and PEG24. Stability studies further demonstrated that aggregates content decreases as PEG length increases, with PEG8 and PEG12 showing superior aggregation profiles to PEG4 [1].
| Evidence Dimension | Conjugate hydrophobicity (HIC retention time trend) and aggregate content |
|---|---|
| Target Compound Data | PEG16 (expected intermediate hydrophobicity between PEG12 and PEG24; inferred from trend) |
| Comparator Or Baseline | PEG4 and PEG8 linkers |
| Quantified Difference | Increasing PEG chain length from 4 to 12 units decreases hydrophobicity and aggregate content in DAR8-ADCs (trend established) |
| Conditions | Trastuzumab-based DAR8-ADCs; HIC analysis; stability studies at 40°C in formulation buffer; native SEC monitoring |
Why This Matters
Reduced aggregate content directly correlates with improved ADC manufacturing yield, formulation stability, and potentially lower immunogenicity risk, making PEG16 a strategically differentiated option over shorter PEGn linkers for high-DAR constructs.
- [1] Development and evaluation of novel cleavable pendant type PEG linkers for ADCs. Journal for ImmunoTherapy of Cancer. 2025;13(Suppl_2):A1079. Abstract 953. View Source
